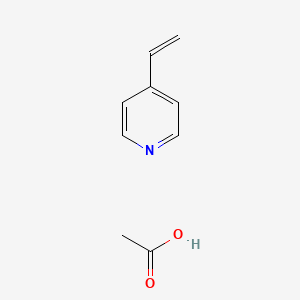Acetic acid;4-ethenylpyridine
CAS No.: 76741-72-5
Cat. No.: VC19353998
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76741-72-5 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | acetic acid;4-ethenylpyridine |
| Standard InChI | InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
| Standard InChI Key | FOSQNSTXNUWWJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C=CC1=CC=NC=C1 |
Introduction
Structural and Molecular Characteristics of Acetic Acid;4-Ethenylpyridine
Molecular Composition and Bonding
Acetic acid;4-ethenylpyridine (C₉H₁₁NO₂) consists of a pyridine ring substituted with an ethenyl (-CH=CH₂) group at the 4-position, coordinated with acetic acid (CH₃COOH). The pyridine ring provides aromaticity and basicity, while the ethenyl group introduces unsaturated bonding capable of participating in polymerization or addition reactions. The acetic acid moiety likely forms a hydrogen-bonded complex or salt with the pyridine nitrogen, enhancing solubility in polar solvents .
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and Lewis basicity.
-
Ethenyl Substituent: A vinyl group (-CH=CH₂) at the 4-position, enabling conjugation with the pyridine ring’s π-system.
-
Acetic Acid Interaction: Proton transfer from acetic acid to the pyridine nitrogen forms a pyridinium acetate ion pair, as observed in analogous pyridine-carboxylic acid complexes .
Spectroscopic Data and Confirmation
While direct spectroscopic data for acetic acid;4-ethenylpyridine are scarce, related compounds such as 4-pyridinecarboxamidine acetate (CAS 888501-51-7) offer comparative insights . For instance:
-
¹H NMR: Pyridine protons typically resonate between δ 7.2–8.6 ppm, while the ethenyl group’s protons appear as doublets near δ 5.5–6.5 ppm (coupling constant J ≈ 16 Hz for trans-configuration) .
-
IR Spectroscopy: Stretching vibrations for the pyridine ring (≈1580–1600 cm⁻¹) and carboxylic acid O-H (≈2500–3300 cm⁻¹) are expected .
Synthesis and Reaction Pathways
Preparation of 4-Ethenylpyridine
The synthesis of 4-ethenylpyridine, a precursor to acetic acid;4-ethenylpyridine, typically involves cross-coupling reactions or dehydrogenation of alkylpyridines. A notable method involves the hydrohalogenation of ethynylpyridines, as demonstrated by Tanaka et al. (2017) :
This reaction proceeds via anti-Markovnikov addition, yielding trans-configured ethenyl derivatives. Catalysts such as palladium or copper complexes enhance regioselectivity .
Complexation with Acetic Acid
The final step involves mixing 4-ethenylpyridine with acetic acid under anhydrous conditions. The nitrogen atom on the pyridine ring acts as a Brønsted base, accepting a proton from acetic acid to form a stable ion pair:
This interaction is corroborated by studies on pyridinium acetate salts, which exhibit enhanced thermal stability compared to free pyridine .
Physicochemical Properties
Thermal Stability and Phase Behavior
-
Melting Point: Analogous pyridinium acetates (e.g., isonicotinimidamide acetate) melt between 102–104°C, suggesting similar behavior for acetic acid;4-ethenylpyridine .
-
Solubility: High solubility in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents like hexane .
Reactivity and Stability
-
Polymerization: The ethenyl group undergoes radical or cationic polymerization, forming poly(4-ethenylpyridine) derivatives useful in ion-exchange resins .
-
Acid-Base Behavior: Reversible proton transfer in aqueous solutions, with a pKa ≈ 5.0–5.5 for the pyridinium ion .
Applications in Industrial and Research Contexts
Catalysis
Pyridinium acetate complexes serve as catalysts in Knoevenagel condensations and Michael additions. The ethenyl group’s electron-withdrawing effect enhances electrophilic reactivity at the pyridine ring .
Pharmaceutical Intermediates
Analogous compounds, such as 4-pyridinecarboxamidine acetate, are precursors to antitubercular agents (e.g., isoniazid derivatives) . The ethenyl group may enable further functionalization via click chemistry.
Materials Science
Poly(4-ethenylpyridine)-acetic acid composites exhibit pH-responsive behavior, making them candidates for drug delivery systems or smart coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume